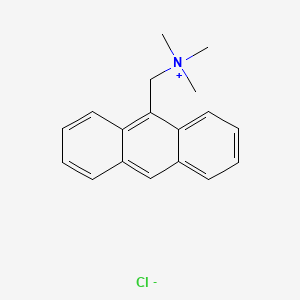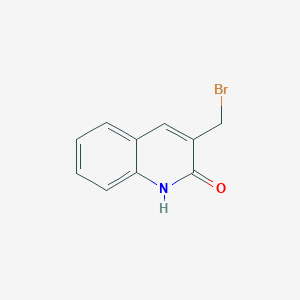
3-Bromomethyl-1,2-di-hydroquinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromomethyl-1,2-di-hydroquinolin-2-one , also known by its IUPAC name 3-(bromomethyl)quinoxalin-2(1H)-one , is an organic compound with the molecular formula C9H7BrN2O . It belongs to the class of alkyl bromides and is characterized by a quinoxalinone ring system. The compound exhibits interesting chemical properties due to the presence of the bromomethyl group and the fused quinoxalinone ring.
Synthesis Analysis
The synthesis of 3-Bromomethyl-1,2-di-hydroquinolin-2-one involves bromination of the corresponding quinoxalinone precursor. Various methods can be employed, including N-bromosuccinimide (NBS) or other brominating agents. The reaction typically occurs at the C3 position of the quinoxalinone ring, resulting in the introduction of the bromomethyl group.
Molecular Structure Analysis
The molecular structure of 3-Bromomethyl-1,2-di-hydroquinolin-2-one consists of a quinoxalinone core with a bromomethyl substituent at the C3 position. The bromine atom is directly bonded to the quinoxalinone ring, imparting reactivity and influencing the compound’s properties.
Chemical Reactions Analysis
- Nucleophilic Substitution : The bromine atom in 3-Bromomethyl-1,2-di-hydroquinolin-2-one can undergo nucleophilic substitution reactions. For instance, it can react with various nucleophiles (such as amines or thiols) to form new derivatives.
- Base-Catalyzed Hydrolysis : The compound can undergo hydrolysis under basic conditions, leading to the cleavage of the bromomethyl group.
- Transition Metal-Catalyzed Transformations : Palladium-catalyzed cross-coupling reactions can be employed to functionalize the bromomethyl group.
Physical And Chemical Properties Analysis
- Appearance : The compound appears as a white to cream to pale orange to pale brown powder.
- Melting Point : The melting point of 3-Bromomethyl-1,2-di-hydroquinolin-2-one is not specified in the available data.
- Solubility : It is likely soluble in organic solvents due to its alkyl bromide nature.
Safety And Hazards
- Safety Precautions : Handle with care, wear appropriate protective equipment, and work in a well-ventilated area.
- Hazard Information : Brominated compounds can be toxic and may cause skin and eye irritation. Refer to safety data sheets for detailed hazard information.
将来の方向性
Research avenues for 3-Bromomethyl-1,2-di-hydroquinolin-2-one include:
- Biological Activity : Investigate potential pharmacological properties.
- Synthetic Applications : Explore its utility in organic synthesis.
- Derivatization : Design and synthesize derivatives for enhanced properties.
Please note that while the available data provides insights, further experimental studies and literature exploration are essential for a comprehensive understanding of this compound’s properties and applications.
特性
CAS番号 |
35740-85-3 |
|---|---|
製品名 |
3-Bromomethyl-1,2-di-hydroquinolin-2-one |
分子式 |
C10H8BrNO |
分子量 |
238.08 g/mol |
IUPAC名 |
3-(bromomethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8BrNO/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h1-5H,6H2,(H,12,13) |
InChIキー |
LSAQTAKXZBLFIX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)CBr |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)CBr |
その他のCAS番号 |
35740-85-3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

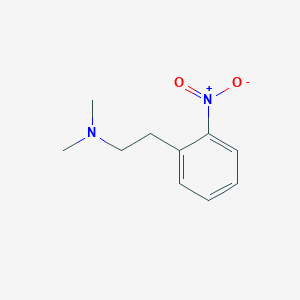
![2-[(2-Methoxyethyl)amino]ethan-1-ol](/img/structure/B3189732.png)
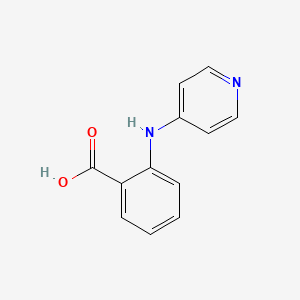

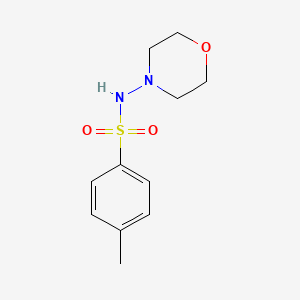
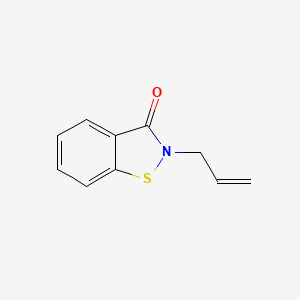
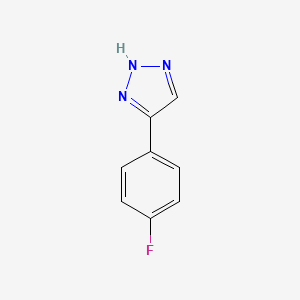
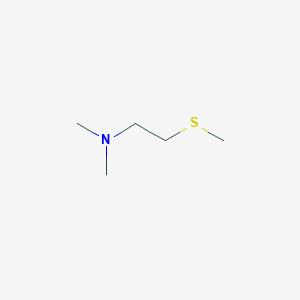
![2-methylpropyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoate](/img/structure/B3189778.png)
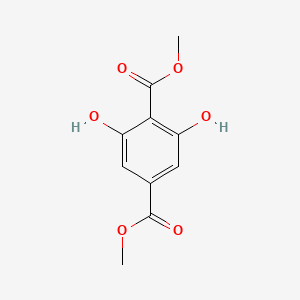
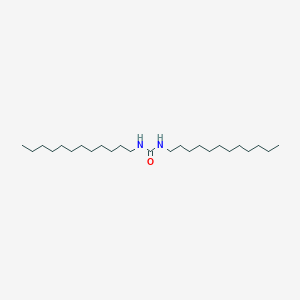
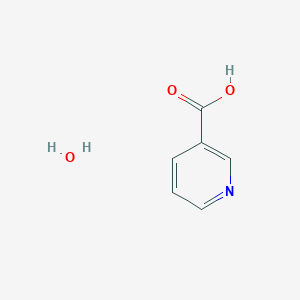
![Benzene, 2-fluoro-1-isothiocyanato-4-[(4-pentylphenyl)ethynyl]-](/img/structure/B3189803.png)
